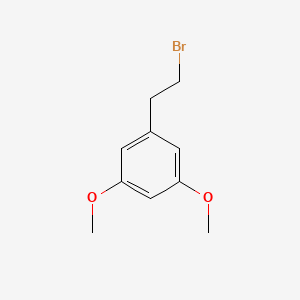

1-(2-Bromoethyl)-3,5-dimethoxybenzene

Descripción general

Descripción

1-(2-Bromoethyl)-3,5-dimethoxybenzene is an organic compound belonging to the class of aromatic ethers It consists of a benzene ring substituted with two methoxy groups at the 3 and 5 positions and a bromoethyl group at the 1 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-3,5-dimethoxybenzene can be synthesized through a multi-step process involving the bromination of 3,5-dimethoxybenzyl alcohol followed by the substitution of the hydroxyl group with a bromoethyl group. The reaction typically involves the use of hydrobromic acid and a suitable solvent such as acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the bromination reaction .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromoethyl)-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in ethyl-substituted benzene derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

1-(2-Bromoethyl)-3,5-dimethoxybenzene can be compared with other similar compounds such as:

1-(2-Bromoethyl)-4-methoxybenzene: This compound has a similar structure but with only one methoxy group, leading to different chemical properties and reactivity.

1-(2-Bromoethyl)-2,4,6-trimethoxybenzene: This compound has three methoxy groups, which can influence its solubility and reactivity compared to this compound.

Uniqueness: The presence of two methoxy groups at the 3 and 5 positions in this compound provides unique electronic and steric effects, making it distinct from other similar compounds. These effects can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Comparación Con Compuestos Similares

- 1-(2-Bromoethyl)-4-methoxybenzene

- 1-(2-Bromoethyl)-2,4,6-trimethoxybenzene

- 1-(2-Bromoethyl)-naphthalene

Actividad Biológica

Overview

1-(2-Bromoethyl)-3,5-dimethoxybenzene, with the molecular formula and CAS number 37567-80-9, is a brominated aromatic compound that has garnered interest in various fields of biological research. Its structural characteristics suggest potential interactions with biological systems, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 243.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's bromine atom can participate in electrophilic substitutions, while the methoxy groups may enhance lipophilicity and modulate receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by acting as a ligand for specific receptors or by altering the activity of kinases involved in cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that brominated aromatic compounds possess antimicrobial properties. For instance:

- Case Study : A study investigating the antibacterial effects of various brominated compounds reported significant inhibition of bacterial growth against strains such as E. coli and S. aureus when tested at varying concentrations. The structure-activity relationship suggested that the presence of bromine enhances antimicrobial efficacy due to increased membrane permeability.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in different cancer cell lines:

- Case Study : In vitro studies revealed that this compound exhibits selective cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The mechanism was hypothesized to involve the induction of apoptosis via mitochondrial pathways.

Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, insights can be drawn from related compounds:

- Absorption : Likely well-absorbed through the gastrointestinal tract due to its lipophilic nature.

- Metabolism : Expected to undergo hepatic metabolism involving cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine as metabolites.

Propiedades

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEVVYMBABKZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502585 | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37567-80-9 | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37567-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.